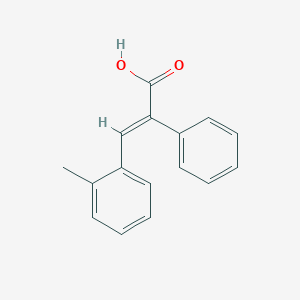![molecular formula C22H17ClN2O4 B249339 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B249339.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide, also known as BZ-423, is a small molecule compound that has been extensively studied for its potential use in treating various diseases. This compound was first synthesized in the early 2000s, and since then, several studies have been conducted to investigate its properties and potential applications.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide involves the inhibition of the transcription factor NF-κB, which plays a key role in regulating the immune response. By inhibiting NF-κB, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide can reduce inflammation and modulate the immune response, making it a potential therapeutic agent for autoimmune disorders.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB, the reduction of inflammation, and the modulation of the immune response. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its specificity for NF-κB inhibition, which allows for targeted modulation of the immune response. However, one limitation of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
Future research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide could focus on its potential use in treating other diseases, such as infectious diseases and neurodegenerative disorders. Additionally, further studies could investigate the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. Finally, research could also focus on developing more potent and less toxic derivatives of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide for use in clinical trials.
Synthesis Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide involves several steps, including the reaction of 2-chloro-4-nitrophenol with 2-amino-5-methoxybenzoic acid to form 2-(2-chloro-4-nitrophenoxy)-5-methoxybenzoic acid. This intermediate is then reacted with 2-aminophenol in the presence of a reducing agent to form the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has been studied for its potential use in treating various diseases, including autoimmune disorders, cancer, and infectious diseases. Several studies have shown that N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
properties
Product Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide |
|---|---|
Molecular Formula |
C22H17ClN2O4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C22H17ClN2O4/c1-27-19-11-10-14(22-25-16-7-3-5-9-20(16)29-22)12-17(19)24-21(26)13-28-18-8-4-2-6-15(18)23/h2-12H,13H2,1H3,(H,24,26) |
InChI Key |
ALGSBVJCIGGIRQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)


![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)



